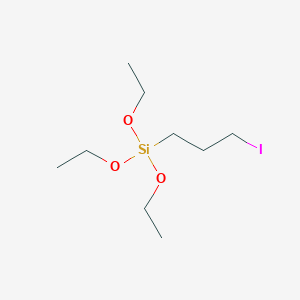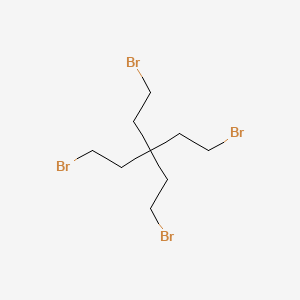
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane
Vue d'ensemble
Description
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane, also known by its chemical formula C9H16Br4 , is a halogenated organic compound. It is a colorless to pale yellow liquid with a melting point of 183-184°C and a predicted boiling point of 488.1°C . This compound is sometimes referred to as tetrakis(2-bromoethyl)methane or 3,3-bis(2-bromoethyl)pentane-1,5-dibromide .
Applications De Recherche Scientifique
Tricyclo[2.1.0.01,3]pentane Formation
The reaction involving derivatives similar to 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane has been used in the formation of tricyclo[2.1.0.01,3]pentane. This reaction highlights the complex interplay in organic chemistry where ring closures and further reactions lead to different compounds like cyclopentadiene under certain conditions (Wiberg & McClusky, 1987).
Electrochemical Reduction in Carbon Cathodes
Studies have shown the potential of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane in electrochemical applications. The compound, when reduced electrochemically at carbon electrodes in specific conditions, can yield various products such as cyclopentane, arising from intramolecular cyclization (Pritts & Peters, 1994).
Synthesis of Schiff Base Macrocycles
In chemical synthesis, particularly in the formation of macrocyclic Schiff base, derivatives of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane play a crucial role. These macrocycles are then used to create metal complexes with various applications in coordination chemistry (Ilhan & Temel, 2009).
Organometallic Chemistry
In the field of organometallic chemistry, derivatives of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane have been used in the reduction processes to yield organosilicon and organogermanium compounds. This showcases the compound's role in synthesizing new materials with unique properties (Mazerolles & Laurent, 1991).
X-ray Diffraction Studies
The structural analysis of similar compounds to 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane has been a subject of X-ray diffraction studies, providing insights into the molecular arrangement and properties of such compounds (Pervova et al., 2010).
Propriétés
IUPAC Name |
1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br4/c10-5-1-9(2-6-11,3-7-12)4-8-13/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUBUMYDZKJTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CCBr)(CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348878 | |
| Record name | 1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane | |
CAS RN |
5794-98-9 | |
| Record name | 1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



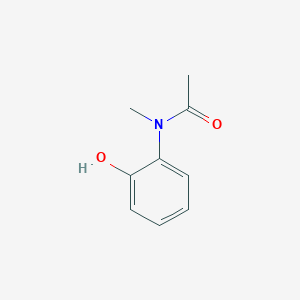
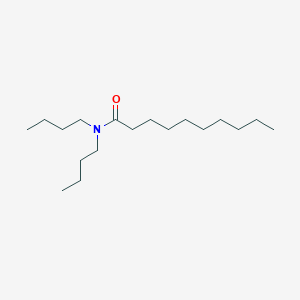
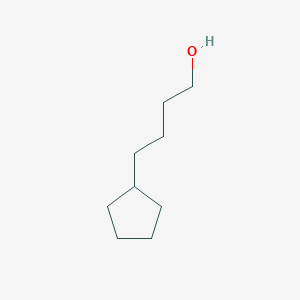


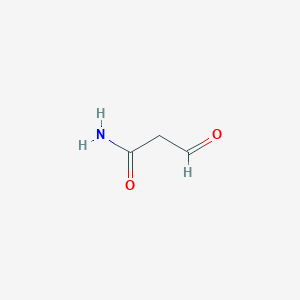

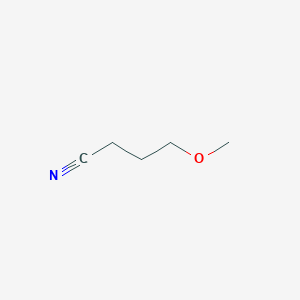

![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)



